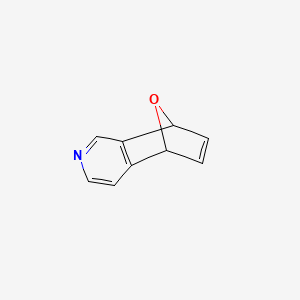

5,8-Epoxyisoquinoline, 5,8-dihydro-

Description

5,8-Epoxyisoquinoline, 5,8-dihydro- is a bicyclic heterocyclic compound characterized by an oxygen bridge (epoxide) spanning the 5,8-positions of a partially hydrogenated isoquinoline backbone. This structural motif confers unique electronic and steric properties, making it a subject of interest in synthetic organic chemistry and materials science.

Properties

IUPAC Name |

11-oxa-4-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-9-7-5-10-4-3-6(7)8(1)11-9/h1-5,8-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRGTOBCMVWIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C3=C(C1O2)C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390613 | |

| Record name | 5,8-Epoxyisoquinoline, 5,8-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40247-40-3 | |

| Record name | 5,8-Epoxyisoquinoline, 5,8-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and synthetic differences between 5,8-Epoxyisoquinoline, 5,8-dihydro- and related compounds:

| Compound | Core Structure | Key Functional Groups | Molecular Formula | Molecular Weight | Synthetic Yield | Synthetic Solvent |

|---|---|---|---|---|---|---|

| 5,8-Epoxyisoquinoline, 5,8-dihydro- | Isoquinoline with 5,8-epoxide | Epoxide, aromatic N-heterocycle | C₁₀H₉NO | 159.185* | Not reported | Not specified |

| 5,8-Methanoquinoline, 5,8-dihydro- | Isoquinoline with 5,8-methano | Methano bridge, aromatic N | C₁₀H₉N | 143.185 | Not reported | Not specified |

| 5,6-Epoxy-5,6-dihydroquinoline (5S,6R) | Quinoline with 5,6-epoxide | Epoxide, fused bicyclic system | C₉H₇NO | 145.16 | Not reported | Not specified |

| 5,6,7,8-Tetrahydro-1-(...)isoquinoline (e.g., 4b, 4c) | Partially hydrogenated isoquinoline | Substituted aryl/pyridyl groups | Varies (e.g., C₂₉H₂₉N₂O) | Varies (e.g., 405.5) | 28–30% | Hexane/EtOAc mixtures |

*Calculated based on molecular formula from analogs in .

Key Observations:

Epoxide vs. Methano Bridge: The 5,8-epoxide group introduces polarity and reactivity (e.g., susceptibility to nucleophilic attack) compared to the non-polar methano bridge in 5,8-Methanoquinoline .

Ring Strain: The 5,8-epoxide likely imposes greater ring strain than the 5,6-epoxide in 5,6-Epoxy-5,6-dihydroquinoline due to the larger angle between the oxygen and adjacent carbons .

Hydrogenation State: Fully aromatic analogs (e.g., unhydrogenated isoquinolines) exhibit higher stability but reduced solubility compared to partially hydrogenated derivatives like 5,8-dihydro compounds .

Spectroscopic and Physicochemical Properties

- NMR Data: 5,8-Methanoquinoline, 5,8-dihydro-: ¹H-NMR signals for methano protons appear as multiplets between δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm . Tetrahydroisoquinolines (e.g., 4b): Methyl groups in substituted aryl moieties (e.g., 4-methoxyphenyl in 4b) show singlets near δ 3.8 ppm, consistent with analogs in .

- IR and MS : Epoxide-containing compounds exhibit characteristic C-O-C stretching at ~1250 cm⁻¹ (IR) and molecular ion peaks matching their molecular weights (ESI-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.